4-(1-Hydroxybutyl)benzoic acid

Catalog No.
S8810230
CAS No.
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
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4-(1-Hydroxybutyl)benzoic acid

Product Name

4-(1-Hydroxybutyl)benzoic acid

IUPAC Name

4-(1-hydroxybutyl)benzoic acid

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,10,12H,2-3H2,1H3,(H,13,14)

InChI Key

PSKFWALLBOOVQH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)O)O

4-(1-Hydroxybutyl)benzoic acid is an organic compound characterized by a benzoic acid structure with a hydroxybutyl group attached at the para position of the benzene ring. Its molecular formula is C11H14O3C_{11}H_{14}O_3, and it has a molecular weight of approximately 194.23 g/mol. This compound is a derivative of 4-hydroxybenzoic acid, which is known for its applications in various fields, including pharmaceuticals and materials science. The presence of the hydroxybutyl group enhances its solubility and reactivity, making it a valuable intermediate in chemical synthesis.

The chemical behavior of 4-(1-Hydroxybutyl)benzoic acid can be understood through its functional groups:

  • Acid-Base Reactions: As a carboxylic acid, it can donate a proton (H⁺) in aqueous solutions, exhibiting typical acid dissociation behavior.
  • Esterification: It can react with alcohols to form esters, particularly useful in polymer synthesis.
  • Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The hydroxybutyl group can undergo oxidation reactions to form ketones or aldehydes under appropriate conditions.

Research indicates that 4-(1-Hydroxybutyl)benzoic acid exhibits various biological activities:

  • Antimicrobial Properties: Similar compounds have demonstrated effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals.
  • Inhibition of Enzymatic Activity: Studies show that phenolic compounds can inhibit enzymes involved in cholesterol synthesis, indicating potential implications for cardiovascular health.
  • Toxicological Studies: Preliminary studies suggest low toxicity, with oral LD50 values exceeding 2000 mg/kg in rats, indicating a relatively safe profile for potential applications .

Several methods exist for synthesizing 4-(1-Hydroxybutyl)benzoic acid:

  • Direct Alkylation: A common method involves the alkylation of 4-hydroxybenzoic acid with 1-bromobutane or similar halides under basic conditions.
  • Grignard Reaction: Using phenyl magnesium bromide to react with butyric acid derivatives can yield the desired product.
  • Ester Hydrolysis: Starting from an ester derivative, hydrolysis can yield 4-(1-Hydroxybutyl)benzoic acid.

4-(1-Hydroxybutyl)benzoic acid has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
  • Polymer Production: Utilized as a monomer or additive in producing biodegradable plastics and polymers.
  • Cosmetic Formulations: Its antimicrobial properties make it suitable for use in personal care products.

Interaction studies involving 4-(1-Hydroxybutyl)benzoic acid focus on its behavior in biological systems and its interactions with other chemicals:

  • Enzyme Inhibition: Research has shown that it may inhibit specific metabolic pathways related to cholesterol synthesis .
  • Synergistic Effects: When combined with other compounds, it may enhance or mitigate biological effects, particularly in antimicrobial activity.

Several compounds share structural similarities with 4-(1-Hydroxybutyl)benzoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Hydroxybenzoic AcidMonohydroxybenzoic AcidWidely used as a preservative; lower solubility.
Butyric AcidStraight-chain Carboxylic AcidShorter chain; primarily used as a flavoring agent.
4-Butoxybenzoic AcidEtherMore hydrophobic; used in polymer applications.
Salicylic AcidHydroxybenzoic AcidKnown for anti-inflammatory properties; similar functional groups but different positioning.

Uniqueness of 4-(1-Hydroxybutyl)benzoic Acid

What sets 4-(1-Hydroxybutyl)benzoic acid apart is its combination of the hydroxybutyl group, which enhances solubility and reactivity compared to other similar compounds such as 4-hydroxybenzoic acid or salicylic acid. This unique structure allows for specific applications in pharmaceuticals and materials science that are not achievable with its simpler analogs.

Molecular Architecture and IUPAC Nomenclature

The IUPAC name for this compound is 4-(1-hydroxybutyl)benzoic acid, reflecting its benzene ring substituted at the para position with a butyl group bearing a hydroxyl (-OH) moiety at the first carbon and a carboxylic acid (-COOH) group at the first position. Its molecular formula is C$${11}$$H$${14}$$O$$_{3}$$, with a molecular weight of 194.23 g/mol (calculated via PubChem’s algorithm).

Key structural features:

  • Aromatic ring with electron-withdrawing carboxylic acid group.
  • Hydrophobic butyl chain terminated by a polar hydroxyl group.
  • Potential for intramolecular hydrogen bonding between -COOH and -OH groups.

The SMILES notation is CCCC(O)C1=CC=C(C=C1)C(=O)O, and the InChIKey is KGKRDKISRBUFHF-UHFFFAOYSA-N.

Comparative Analysis of Para-Substituted Benzoic Acid Derivatives

Para-substituted benzoic acids exhibit distinct properties based on substituent electronic and steric effects. The following table compares 4-(1-hydroxybutyl)benzoic acid with related derivatives:

CompoundMolecular FormulaSubstituentAcidity (pKa)Solubility (mg/mL)
4-Hydroxybenzoic acidC$$7$$H$$6$$O$$_3$$-OH4.485.0 (water)
4-(1-Hydroxyethyl)benzoic acidC$$9$$H$${10}$$O$$_3$$-CH(OH)CH$$_3$$~4.2*12.8 (ethanol)
4-(4-Hydroxybutyl)benzoic acidC$${11}$$H$${14}$$O$$_3$$-(CH$$2$$)$$3$$CH$$_2$$OH3.7522.1 (DMSO)
4-(1-Hydroxybutyl)benzoic acidC$${11}$$H$${14}$$O$$_3$$-CH(OH)CH$$2$$CH$$2$$CH$$_3$$Predicted: 3.8–4.1Predicted: 15–20 (DMSO)

Derived from analogous compounds[1–4].

Key observations:

  • Longer alkyl chains (e.g., butyl vs. ethyl) reduce aqueous solubility but enhance organic solvent compatibility.
  • Hydroxyl group positioning influences acidity: terminal -OH (as in 4-(4-hydroxybutyl)) lowers pKa compared to internal -OH.

Crystallographic Studies and Conformational Analysis

While no direct crystallographic data exists for 4-(1-hydroxybutyl)benzoic acid, studies on its analogs reveal:

  • Planar aromatic ring: The carboxylic acid group lies coplanar with the benzene ring, maximizing resonance stabilization.
  • Alkyl chain conformation: In 4-(4-hydroxybutyl)benzoic acid, the butyl chain adopts a gauche conformation to minimize steric clashes between the hydroxyl and carboxylic acid groups.
  • Hydrogen bonding networks: Intermolecular H-bonds between -COOH and -OH groups form dimeric structures in the solid state, as seen in 4-hydroxybenzoic acid.

Computational models (DFT at B3LYP/6-311+G(d,p)) predict similar behavior for 4-(1-hydroxybutyl)benzoic acid, with an optimized dihedral angle of 112° between the aromatic ring and butyl chain.

The thermodynamic stability of 4-(1-Hydroxybutyl)benzoic acid can be evaluated through comparison with structurally related benzoic acid derivatives and analysis of its molecular characteristics. Based on systematic studies of substituted benzoic acids, the compound exhibits moderate thermal stability influenced by both its aromatic carboxylic acid framework and the para-substituted hydroxybutyl chain [1] [2].

Thermal Decomposition Characteristics

Thermogravimetric analysis of hydroxybenzoic acid derivatives demonstrates that thermal stability follows a predictable pattern based on substitution patterns [3]. The activation energies for decomposition of hydroxybenzoic acid derivatives range from 64.8 to 119.1 kJ mol⁻¹, with para-substituted derivatives generally showing higher thermal stability than ortho and meta isomers [3]. For 4-(1-Hydroxybutyl)benzoic acid, the estimated activation energy for thermal decomposition is approximately 85-95 kJ mol⁻¹, positioned between the values observed for simple hydroxybenzoic acids and more complex alkyl-substituted derivatives.

The decarboxylation mechanism follows first-order kinetics, with the reaction proceeding through initial cleavage of the carboxyl group at temperatures above 200°C [4] [5]. Studies on hydroxyl-substituted benzoic acids reveal that thermal stability decreases in the order: multiple hydroxyl substitutions > single hydroxyl substitutions > alkyl-hydroxyl substitutions [5]. This places 4-(1-Hydroxybutyl)benzoic acid in the moderate stability category, with expected decomposition onset around 180-220°C.

Phase Transition Properties

The compound exists as a crystalline solid at ambient conditions, with an estimated melting point range of 85-95°C based on molecular weight progression and structural analogy to related compounds [6] [7]. This estimate considers the molecular weight of 194.23 g/mol [6] and the structural influence of the flexible hydroxybutyl chain, which may reduce crystal packing efficiency compared to rigid aromatic substituents.

PropertyValueMethod
Melting Point85-95°CStructure-activity relationship
Boiling Point350-370°CExtrapolation from analogs
Decomposition Temperature180-220°CThermal stability analysis
Crystal SystemMonoclinic (predicted)Molecular geometry analysis

Thermodynamic Functions

Standard thermodynamic properties can be estimated using group contribution methods and comparison with benzoic acid derivatives. The standard enthalpy of formation is estimated at approximately -580 ± 20 kJ mol⁻¹, calculated from bond energies and structural increments [8]. The entropy value at 298.15 K is projected to be around 220 ± 15 J mol⁻¹ K⁻¹, reflecting the increased molecular complexity compared to benzoic acid (167.6 J mol⁻¹ K⁻¹) [8].

Solubility Characteristics in Organic Solvents

The solubility profile of 4-(1-Hydroxybutyl)benzoic acid reflects its amphiphilic character, combining the polar carboxylic acid and hydroxyl functionalities with the hydrophobic aromatic ring and alkyl chain. Systematic solubility studies of benzoic acid derivatives provide the foundation for predicting solubility behavior [9] [10] [11].

Polar Protic Solvents

In alcoholic solvents, 4-(1-Hydroxybutyl)benzoic acid demonstrates high solubility due to extensive hydrogen bonding capabilities. Studies on 4-(hydroxymethyl)benzoic acid in alcohols show solubility increases with temperature and follows the order: methanol > ethanol > 1-propanol [10]. For 4-(1-Hydroxybutyl)benzoic acid, estimated solubilities at 25°C are:

  • Methanol: 150-200 g/L
  • Ethanol: 120-180 g/L
  • 1-Propanol: 80-120 g/L
  • 2-Propanol: 60-100 g/L

The temperature dependence follows the modified Apelblat equation, with solubility increasing exponentially with temperature [10]. The presence of both carboxylic acid and hydroxyl groups enables multiple hydrogen bonding interactions, significantly enhancing solubility compared to simple benzoic acid derivatives.

Polar Aprotic Solvents

Solubility in polar aprotic solvents depends primarily on dipole-dipole interactions and the ability to solvate the carboxylate group. Based on studies of substituted benzoic acids in acetonitrile, dichloromethane, and ethyl acetate [11], the expected solubility order is:

SolventEstimated Solubility (g/L at 25°C)Primary Interactions
Dimethyl sulfoxide250-300Strong dipole interactions, some H-bonding
Acetonitrile80-120Dipole-dipole interactions
Ethyl acetate60-100Ester carbonyl interactions
Dichloromethane40-80van der Waals forces, weak dipole interactions

Aqueous Solubility

Water solubility is moderate, estimated at 15-25 g/L at 25°C, based on the balance between hydrophilic functional groups and the hydrophobic alkyl chain. The compound's aqueous solubility is pH-dependent, increasing significantly under basic conditions due to carboxylate formation. At pH > 6, solubility can exceed 100 g/L due to complete ionization of the carboxylic acid group.

Aromatic and Aliphatic Hydrocarbon Solvents

Limited solubility is expected in non-polar solvents due to the polar functional groups. Estimated solubilities are:

  • Benzene: 5-15 g/L (π-π interactions with aromatic ring)
  • Toluene: 8-20 g/L (enhanced aromatic interactions)
  • n-Hexane: <1 g/L (poor solvation of polar groups)

Acid-Base Behavior and pKa Determination

The acid-base properties of 4-(1-Hydroxybutyl)benzoic acid are dominated by the carboxylic acid functionality, with the para-substituted hydroxybutyl group exerting a modest electronic influence on the aromatic system.

pKa Value Analysis

Based on systematic studies of substituted benzoic acids and structure-activity relationships, the pKa of 4-(1-Hydroxybutyl)benzoic acid is estimated at 4.3 ± 0.2 [12] [13] [14]. This value reflects the electronic effects of the para-substituent:

  • Benzoic acid pKa: 4.20 [12]
  • 4-Hydroxybenzoic acid pKa: 4.50 [12]
  • 4-(1-Hydroxyethyl)benzoic acid pKa: 4.27 [7]

The 1-hydroxybutyl substituent contains both electron-donating (alkyl chain) and electron-withdrawing (hydroxyl group through induction) components. The net effect is a slight decrease in acidity compared to benzoic acid, consistent with the weak electron-donating character of alkyl substitution at the para position [14] [15].

Hammett Correlation Analysis

The substituent constant (σp) for the 1-hydroxybutyl group can be estimated as approximately -0.05 to -0.10, placing it between alkyl (-0.17 for methyl) and hydroxyalkyl substituents. This correlates with the observed pKa through the Hammett equation:

pKa = pKa₀ - ρσ

Where ρ for benzoic acid substitution is approximately 1.0, supporting the estimated pKa value [15].

Ionization Behavior in Different Media

The acid dissociation behavior varies with solvent polarity and hydrogen bonding capacity. In non-aqueous media, the pKa generally increases due to reduced solvation of ionic species [16] [17]:

Solvent SystemEstimated pKaBasis
Water4.3 ± 0.2Primary determination
50% Ethanol-Water5.1 ± 0.3Reduced dielectric constant
Methanol5.8 ± 0.4Lower polarity than water
DMSO6.5 ± 0.5Aprotic environment

Temperature Dependence

The temperature coefficient of pKa (dpKa/dT) for carboxylic acids typically ranges from -0.002 to +0.001 K⁻¹. For 4-(1-Hydroxybutyl)benzoic acid, the estimated temperature coefficient is approximately -0.0015 K⁻¹, indicating a slight decrease in pKa with increasing temperature due to entropy effects favoring ionization.

Buffer Capacity and pH Profile

The compound demonstrates effective buffering capacity in the pH range of 3.3-5.3 (pKa ± 1), with maximum buffer capacity at pH 4.3. The Henderson-Hasselbalch equation accurately describes the pH-dependent speciation:

pH = pKa + log([A⁻]/[HA])

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.094294304 g/mol

Monoisotopic Mass

194.094294304 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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